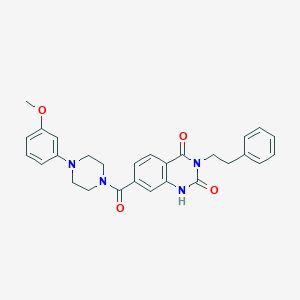![molecular formula C13H15N3O3 B11039669 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B11039669.png)
N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE is a synthetic organic compound characterized by the presence of a methoxy group, a methyl group, and an oxadiazole ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Amide Bond: The final step involves the coupling of the oxadiazole-containing phenyl derivative with a propanamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated synthesis platforms are potential methods to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Electrophiles like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce various amine-containing heterocycles.
Scientific Research Applications
N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N1-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-METHOXY-3-(5-METHYL-1,2,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE: A structural isomer with a different oxadiazole ring position.
N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PHENYL]PROPANAMIDE: A similar compound with a thiadiazole ring instead of an oxadiazole ring.
N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-TRIAZOL-2-YL)PHENYL]PROPANAMIDE: A related compound with a triazole ring.
Uniqueness
N~1~-[4-METHOXY-3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL]PROPANAMIDE is unique due to its specific oxadiazole ring position and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H15N3O3/c1-4-12(17)14-9-5-6-11(18-3)10(7-9)13-16-15-8(2)19-13/h5-7H,4H2,1-3H3,(H,14,17) |
InChI Key |
FJXKEJGJTHEEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)C2=NN=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11039588.png)
![methyl 3-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11039599.png)
![(1E)-8-methoxy-1-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039608.png)

![N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11039626.png)
![N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B11039629.png)
![3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039631.png)
![1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11039634.png)
![N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11039635.png)
![(4,4,6-trimethyl-2-oxo-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11039637.png)
![Methyl 3-[{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11039638.png)
![3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039644.png)

![1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11039655.png)
